1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Description
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a tert-butylphenoxy substituent at the 1-position of the pyrazole ring and a carbohydrazide group at the 3-position. The tert-butyl group confers significant steric bulk and lipophilicity, which may enhance metabolic stability and membrane permeability compared to smaller substituents . Its synthesis likely involves multi-step reactions, including hydrazine-mediated cyclization and ester-to-hydrazide conversions, as seen in analogous pyrazole derivatives .
Properties
IUPAC Name |
1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)11-4-6-12(7-5-11)21-10-19-9-8-13(18-19)14(20)17-16/h4-9H,10,16H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROODYQOXGLQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the pyrazole class of compounds. Its unique structural features, including a pyrazole ring and a tert-butyl phenoxy group, suggest potential biological activities that are of interest in medicinal and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A pyrazole ring , which is known for its diverse biological activities.
- A tert-butyl group , enhancing lipophilicity and potentially increasing bioavailability.
- A carbohydrazide moiety , which may contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. Research indicates that the compound may exert anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Anti-inflammatory and Analgesic Properties
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties, although detailed studies are necessary to confirm these effects. The presence of the phenoxy group is believed to enhance its interaction with microbial membranes.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
These studies highlight the diverse biological activities associated with pyrazole derivatives and underscore the potential therapeutic applications of compounds like this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity compared to fluorobenzyl (logP ~2.5 vs.
- Electron Effects: The tert-butylphenoxy group is electron-donating, contrasting with the electron-withdrawing CF3 or benzoyl groups in other pyrazoles . This may influence reactivity in electrophilic substitutions or redox-mediated biological interactions .
- Steric Impact : The bulky tert-butyl group may reduce binding affinity to enzymes with narrow active sites but improve selectivity for larger pockets .
Physicochemical Properties
Notes:
- Low solubility of the target compound may necessitate formulation adjustments (e.g., salt formation or nanoemulsions) for bioavailability .
Computational Insights
- Docking Studies (AutoDock Vina ): The tert-butylphenoxy group occupies a hydrophobic subpocket in modeled enzyme targets (e.g., CYP450), while the carbohydrazide forms hydrogen bonds with catalytic residues. This dual interaction is absent in analogs with smaller substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
